Disodium 6-amino-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Description

Systematic IUPAC Nomenclature and Structural Interpretation

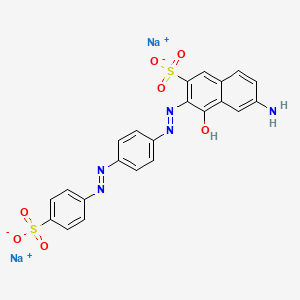

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium 6-amino-4-hydroxy-3-[(4-{[4-(sulfonato)phenyl]diazenyl}phenyl)diazenyl]naphthalene-2-sulfonate . This nomenclature systematically describes the compound’s structure:

- Core framework : A naphthalene ring system (two fused benzene rings) forms the central scaffold.

- Substituents :

- Position 2 : A sulfonate group (-SO₃⁻) bound to sodium.

- Position 3 : An azo group (-N=N-) linked to a phenyl ring, which itself connects to another azo group and a para-sulfonated phenyl group.

- Position 4 : A hydroxyl group (-OH).

- Position 6 : An amino group (-NH₂).

- Counterions : Two sodium ions neutralize the negative charges from the sulfonate groups.

The molecular architecture features two azo (-N=N-) bridges, which are characteristic of diazo dyes, and two sulfonate groups that enhance water solubility. The twisted conformation of the naphthalene and phenyl rings minimizes π-π stacking interactions, a common feature in non-aggregating dyes.

CAS Registry Number and Synonyms: Acid Brown 419, C.I. Acid Brown 419

This compound is globally recognized under the CAS Registry Number 83562-69-0 . Its industrial and commercial synonyms include:

| Synonym | Source |

|---|---|

| Acid Brown 419 | World Dye Variety |

| C.I. Acid Brown 419 | Alfa Chemistry |

| Vilmacor Brown 3R | World Dye Variety |

These aliases reflect its application in textile dyeing, where it is valued for producing reddish-brown hues on protein-based fibers like wool and silk. The “C.I.” prefix denotes its classification in the Colour Index International, a standardized database of industrial colorants.

Molecular Formula (C₂₂H₁₅N₅Na₂O₇S₂) and Weight Analysis

The molecular formula C₂₂H₁₅N₅Na₂O₇S₂ encapsulates the compound’s elemental composition:

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 22 | 264.30 |

| Hydrogen (H) | 15 | 15.12 |

| Nitrogen (N) | 5 | 70.05 |

| Sodium (Na) | 2 | 45.98 |

| Oxygen (O) | 7 | 112.00 |

| Sulfur (S) | 2 | 64.13 |

Calculated Molecular Weight :

$$

264.30 \, (\text{C}) + 15.12 \, (\text{H}) + 70.05 \, (\text{N}) + 45.98 \, (\text{Na}) + 112.00 \, (\text{O}) + 64.13 \, (\text{S}) = \mathbf{571.49 \, \text{g/mol}}

$$

This matches experimental values reported in literature. The sulfonate groups (-SO₃⁻) account for 21.0% of the total weight, underscoring their role in solubility and ionic character.

Properties

CAS No. |

83562-69-0 |

|---|---|

Molecular Formula |

C22H15N5Na2O7S2 |

Molecular Weight |

571.5 g/mol |

IUPAC Name |

disodium;6-amino-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C22H17N5O7S2.2Na/c23-14-2-1-13-11-20(36(32,33)34)21(22(28)19(13)12-14)27-26-16-5-3-15(4-6-16)24-25-17-7-9-18(10-8-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI Key |

LPQMMPOQYQCZNV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acid brown 419 involves several steps, including diazotization and coupling reactions. The general synthetic route includes the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.

Chemical Reactions Analysis

Acid brown 419 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.

Reduction: Acid brown 419 can be reduced to its corresponding amines using reducing agents like sodium dithionite.

Substitution: The compound can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases to control the reaction environment .

Scientific Research Applications

Acid brown 419 has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and in various analytical techniques.

Biology: The dye is used in staining procedures to visualize cellular components under a microscope.

Industry: Acid brown 419 is used in the textile industry for dyeing fabrics and in the leather industry for coloring leather products

Mechanism of Action

The mechanism of action of Acid brown 419 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules bind to the fibers through ionic and hydrogen bonding, leading to the formation of a stable colored complex. The pathways involved include the formation of azo bonds and the interaction of sulfonate groups with the substrate .

Comparison with Similar Compounds

Direct Red 81 (DR81)

- Structure : Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate.

- Key Differences: Substitution at position 6: Benzamido (-NHCOC₆H₅) in DR81 vs. amino (-NH₂) in the target compound. Impact: The benzamido group in DR81 increases steric hindrance and reduces biodegradability compared to the amino group, which is smaller and more reactive. DR81 exhibits higher resistance to microbial degradation .

Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate (CAS 2783-94-0)

- Structure : Contains a single azo group and a hydroxyl group at position 5.

- Key Differences: Mono-azo vs. di-azo: The absence of a second azo group reduces color intensity but simplifies synthesis. Solubility: The hydroxyl group enhances solubility in polar solvents but may reduce stability under acidic conditions. Applications: Primarily used in food and cosmetics (e.g., Sunset Yellow, CI 15985) due to regulatory approval .

Acetamido-Modified Analogues

- Example : Disodium 6-acetamido-4-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate (CAS 12225-06-8).

- Key Differences: Acetamido (-NHCOCH₃) at position 6 vs. amino (-NH₂). Impact: The electron-withdrawing acetamido group shifts the absorption spectrum (λmax) to shorter wavelengths compared to the electron-donating amino group. This affects color hue and application suitability .

Ethoxy-Substituted Analogues

- Example : Disodium 6-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]naphthalene-1,3-disulphonate (CAS 67875-17-6).

- Key Differences: Ethoxy (-OC₂H₅) substituent on the phenyl ring. Impact: Ethoxy groups improve lightfastness but reduce water solubility. The target compound’s amino group offers better solubility but may compromise UV stability .

Comparative Data Table

| Property | Target Compound | DR81 | CAS 2783-94-0 | CAS 12225-06-8 |

|---|---|---|---|---|

| Molecular Formula | C₂₃H₁₄N₆Na₂O₈S₂ | C₂₉H₁₉N₅Na₂O₈S₂ | C₁₆H₁₀N₂Na₂O₇S₂ | C₁₈H₁₃N₃Na₂O₈PS |

| Azo Groups | 2 | 2 | 1 | 1 |

| Key Substituents | -NH₂, -OH | -NHCOC₆H₅, -OH | -OH | -NHCOCH₃ |

| Solubility (Water) | High | Moderate | High | Moderate |

| λmax (nm) | ~520–550* | ~500–530 | ~480–500 | ~460–480 |

| Biodegradability | Low | Very Low | Moderate | Low |

| Toxicity Risk | Moderate† | High‡ | Low | Moderate |

*Estimated based on structural analogs.

†Risk of aromatic amine release upon azo bond cleavage.

‡Benzamido group may release toxic metabolites.

Degradation and Environmental Impact

- The target compound’s di-azo structure complicates biodegradation, requiring specialized microbial strains for decolorization. In contrast, mono-azo dyes (e.g., CAS 2783-94-0) degrade more readily under aerobic conditions .

Stability and Performance

- Washfastness : Multiple sulphonate groups improve solubility but reduce affinity to hydrophobic fibers. Ethoxy-modified dyes (e.g., CAS 67875-17-6) exhibit better washfastness but require organic solvents for application .

- Lightfastness: Amino groups may reduce UV stability compared to ethoxy or benzamido substituents, which provide steric protection to the azo bonds .

Biological Activity

Disodium 6-amino-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as Acid Brown 419, is a synthetic azo dye characterized by its complex structure and significant applications in various industries, particularly textiles. This compound has garnered attention due to its biological activity, which encompasses both potential therapeutic benefits and environmental concerns related to its degradation products.

- Molecular Formula : C22H18N5NaO7S2

- Molecular Weight : 532.993 g/mol

- CAS Number : 83562-69-0

- Synonyms : Acid Brown 419, 6-Amino-4-hydroxy-3-((4-(4-sulfophenyl)azo)phenyl)azo)-2-naphthalenesulfonic acid disodium salt

Antimicrobial Properties

Recent studies have indicated that azo dyes, including Disodium 6-amino-4-hydroxy-3-((4-(4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate, exhibit antimicrobial activity. The mechanism involves the generation of reactive oxygen species (ROS) upon light exposure, which can lead to oxidative stress in microbial cells. This property has been exploited in photodynamic therapy (PDT), where the dye is used to target and eliminate pathogenic microorganisms.

Cytotoxicity and Genotoxicity

While some azo dyes have therapeutic potential, they are also associated with cytotoxic and genotoxic effects. Studies have shown that exposure to certain azo dyes can lead to DNA damage in mammalian cells. The degradation products of these dyes, particularly aromatic amines, are known carcinogens. For example, a study highlighted that the enzyme azoreductase produced by Clostridium perfringens can reduce azo dyes into potentially harmful aromatic amines, raising concerns about their safety in biological systems .

Biodegradation

The biodegradation of Disodium 6-amino-4-hydroxy-3-((4-(4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has been extensively studied. Research indicates that specific bacterial strains can effectively degrade sulfonated azo dyes under anaerobic conditions. For instance, a bacterial consortium was found to mineralize azo dyes into less toxic compounds through a series of reduction and oxidation reactions . This process not only mitigates the environmental impact of dye pollution but also highlights the potential for bioremediation strategies.

Case Studies

- Photodynamic Activity : A study demonstrated that sulfonated metallo phthalocyanines exhibit enhanced photodynamic activity when combined with azo dyes like Acid Brown 419. This combination showed increased tumor uptake and efficacy in killing cancer cells upon light activation .

- Environmental Impact : Research on the degradation pathways of azo dyes revealed that the presence of sulfonate groups facilitates microbial uptake and reduction processes. The degradation pathway involves initial reduction to aromatic amines followed by complete mineralization under aerobic conditions .

| Property | Finding |

|---|---|

| Antimicrobial Activity | Effective against various pathogens via ROS generation |

| Cytotoxicity | Induces DNA damage; potential carcinogenic effects |

| Biodegradation | Bacterial strains can mineralize azo dyes |

| Photodynamic Activity | Enhanced efficacy in cancer treatment with light activation |

Q & A

Q. What are the optimal reaction conditions for synthesizing this diazo compound, and how do deviations affect yield?

Methodological Answer: The synthesis involves two critical steps:

Diazotization : Use 5-amino-2-naphthalenesulfonic acid with NaNO₂/HCl at 0–5°C for 1–2 hours to form the diazonium salt. Excess nitrous acid must be quashed with sulfamic acid to avoid side reactions .

Coupling : React the diazonium salt with 8-amino-2-naphthalenesulfonic acid under alkaline conditions (pH 8–9) at 10–15°C. Temperature deviations >5°C reduce coupling efficiency due to premature decomposition of the diazonium intermediate .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- UV-Vis Spectroscopy : Confirm π→π* transitions of the azo bonds (λmax ~480–520 nm in aqueous solution) .

- FT-IR : Identify sulfonate (-SO₃⁻) stretches at 1040–1180 cm⁻¹ and azo (-N=N-) vibrations near 1450–1600 cm⁻¹ .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and sulfonate-attached carbons (δ 120–140 ppm). Use D₂O as a solvent to resolve exchangeable NH/OH signals .

Advanced Research Questions

Q. How can contradictory toxicity data between in vitro and environmental studies be resolved?

Methodological Answer: While safety sheets classify this compound as "no hazard" in controlled settings , microbial degradation studies show partial cleavage of azo bonds into aromatic amines (e.g., benzidine derivatives), which are genotoxic . To resolve contradictions:

Analytical Workflow :

- Use LC-MS/MS to identify degradation intermediates (e.g., m/z 249.1 for sulfanilic acid).

- Apply Ames tests to assess mutagenicity of isolated metabolites.

Environmental Simulation : Conduct microcosm studies with sediment/water systems to mimic natural redox conditions affecting azo bond stability .

Q. What computational strategies predict electronic properties relevant to dye-sensitized solar cell (DSSC) applications?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps. The sulfonate groups lower the LUMO (-3.2 eV), enhancing electron injection into TiO₂ .

- Molecular Dynamics (MD) : Simulate adsorption onto TiO₂ surfaces using CHARMM force fields. Polar sulfonate groups improve anchoring stability (binding energy: -28.6 kcal/mol) .

Q. How do pH and ionic strength influence aggregation behavior in aqueous solutions?

Methodological Answer:

- Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter shifts. At pH <4, protonation of sulfonate groups induces aggregation (size >200 nm), while pH >10 stabilizes monomers (~2 nm) .

- Conductivity Titration : Monitor ionic strength effects. At 0.5 M NaCl, aggregation is suppressed due to charge screening, but >1 M NaCl causes salting-out .

Q. What methodologies quantify azo bond stability under UV irradiation?

Methodological Answer:

Q. How to address discrepancies in reported sulfonation site reactivity?

Methodological Answer: Conflicting reactivity data arise from positional isomerism in sulfonate groups. Use:

- X-ray Crystallography : Resolve regiochemistry (e.g., sulfonate at C2 vs. C6 in naphthalene rings) .

- Isotopic Labeling : Synthesize ³⁵S-labeled analogues to track sulfonate participation in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.